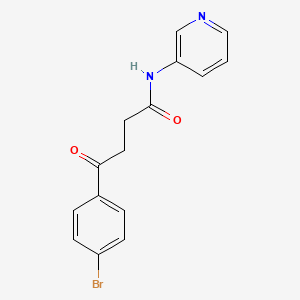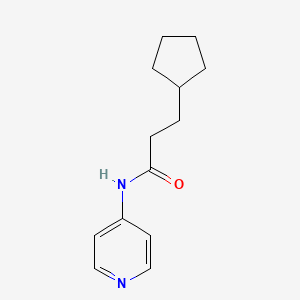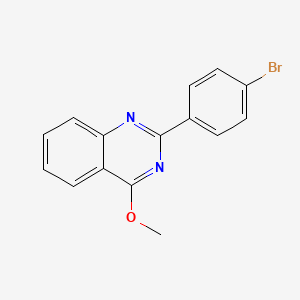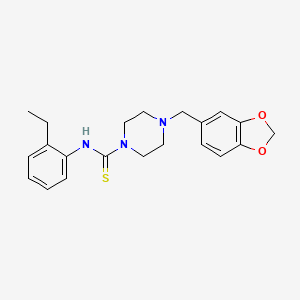![molecular formula C14H13N3O3 B5707029 {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5707029.png)
{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid, also known as PCA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PCA is a derivative of phenoxyacetic acid and pyridine, and it has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as DNA topoisomerase and acetylcholinesterase. {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has also been shown to induce apoptosis in cancer cells and inhibit the growth of fungal and bacterial cells.
Biochemical and Physiological Effects
{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of antioxidant enzymes, such as superoxide dismutase, catalase, and glutathione peroxidase, in cells. {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in cells. Additionally, {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has been shown to reduce the levels of lipid peroxidation and DNA damage in cells.
Avantages Et Limitations Des Expériences En Laboratoire
{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has several advantages for lab experiments. It is easy to synthesize, and it has been shown to exhibit potent biological activities at low concentrations. However, {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has some limitations for lab experiments. It is poorly soluble in water, which may limit its use in certain assays. Additionally, {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid may exhibit cytotoxic effects at high concentrations, which may affect the interpretation of the results.
Orientations Futures
There are several future directions for the research on {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid. One potential area of research is the development of {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid-based metal complexes for various applications, such as catalysis and drug delivery. Another area of research is the investigation of the potential use of {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid and its potential toxicity in vivo.
Conclusion
In conclusion, {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been shown to exhibit anticancer, antifungal, and antibacterial properties. {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has also been investigated for its potential use in the treatment of Alzheimer's disease. However, further studies are needed to elucidate the mechanism of action of {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid and its potential toxicity in vivo.
Méthodes De Synthèse
{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid can be synthesized using different methods, including the reaction of 2-chloro-6-nitropyridine with hydrazine hydrate, followed by reaction with 2-(2-hydroxyphenoxy)acetic acid. Another method involves the reaction of 2-chloro-6-nitropyridine with hydrazine hydrate, followed by reaction with 2-(2-chloroethoxy)acetic acid, and then reaction with sodium hydroxide. These methods result in the formation of {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid as a white solid with a melting point of 218-220°C.
Applications De Recherche Scientifique
{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has also been used as a chelating agent for heavy metals and as a ligand for metal complexes. Additionally, {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has been investigated for its potential use in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
2-[2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c18-14(19)10-20-12-6-2-1-5-11(12)9-16-17-13-7-3-4-8-15-13/h1-9H,10H2,(H,15,17)(H,18,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVPUBULTBYKSV-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=CC=N2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=CC=CC=N2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate](/img/structure/B5706949.png)


![2-[(4-fluorobenzyl)thio]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5706958.png)


![ethyl 1-[2-(ethylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5706992.png)
![9-nitro-6H-chromeno[4,3-b]quinoline](/img/structure/B5707000.png)

![2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5707034.png)
![[4-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5707041.png)
![4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707056.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5707059.png)
